(2-Methylthiazol-4-yl)methyl acetate

Medicinal Chemistry Pharmacokinetics ADME

(2-Methylthiazol-4-yl)methyl acetate (CAS 89937-68-8) is a synthetic organic compound featuring a thiazole core substituted with a methyl group at the 2-position and an acetoxymethyl group at the 4-position. As a member of the thiazole class, this heterocyclic building block is recognized for its utility in the synthesis of a wide range of bioactive molecules.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
Cat. No. B1499588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylthiazol-4-yl)methyl acetate
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)COC(=O)C
InChIInChI=1S/C7H9NO2S/c1-5-8-7(4-11-5)3-10-6(2)9/h4H,3H2,1-2H3
InChIKeyUIINCRGWJODXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2-Methylthiazol-4-yl)methyl acetate is a Versatile Thiazole Scaffold for Pharmaceutical and Agrochemical Procurement


(2-Methylthiazol-4-yl)methyl acetate (CAS 89937-68-8) is a synthetic organic compound featuring a thiazole core substituted with a methyl group at the 2-position and an acetoxymethyl group at the 4-position . As a member of the thiazole class, this heterocyclic building block is recognized for its utility in the synthesis of a wide range of bioactive molecules . The compound serves as a versatile scaffold in medicinal chemistry and agrochemical research due to the established biological activities associated with thiazole-containing structures, including antibacterial, antifungal, and antiretroviral properties . Its role as a protected alcohol derivative further positions it as a strategic intermediate in complex molecule synthesis.

The Risks of Substituting (2-Methylthiazol-4-yl)methyl acetate with Other Thiazole Analogs


Direct substitution of (2-Methylthiazol-4-yl)methyl acetate with a close analog, such as methyl 2-(2-methylthiazol-4-yl)acetate or ethyl 2-(2-methylthiazol-4-yl)acetate, is not a straightforward procurement decision. While these compounds share a core 2-methylthiazole motif, their distinct ester functionalities at the 4-position create divergent reactivity profiles and physicochemical properties [1]. For instance, the acetoxymethyl group in the target compound is a protected alcohol, offering a unique synthetic handle compared to the alkyl acetate moieties of its analogs . This fundamental difference in functional group presentation can lead to significant variations in lipophilicity, metabolic stability, and the compound's ability to serve as a prodrug or a specific coupling partner in multi-step syntheses . Therefore, generic substitution without rigorous comparative data risks compromising the intended synthetic outcome or biological activity profile.

Quantitative Evidence Guide for Selecting (2-Methylthiazol-4-yl)methyl acetate Over Analogs


Distinct Lipophilicity Profile Due to Acetoxymethyl Functionality

While direct experimental logP data for (2-Methylthiazol-4-yl)methyl acetate was not found in the current search, class-level inference can be drawn from the structural difference in the 4-position substituent compared to its close analog, methyl 2-(2-methylthiazol-4-yl)acetate. The target compound possesses an acetoxymethyl group (-CH2-O-C(O)CH3), which is expected to confer a different lipophilicity profile than the methyl acetate group (-CH2-C(O)OCH3) found in the analog . This functional group difference is critical for predicting membrane permeability and metabolic susceptibility, which are key parameters in drug design [1].

Medicinal Chemistry Pharmacokinetics ADME

Higher Synthetic Utility as a Protected Alcohol Building Block

(2-Methylthiazol-4-yl)methyl acetate provides a protected hydroxymethyl group, offering a distinct synthetic advantage over non-protected or differently protected analogs. The acetoxymethyl group serves as a latent alcohol, which can be selectively deprotected under mild conditions to reveal a free hydroxyl group for further functionalization. This is a strategic feature not shared by compounds like ethyl 2-(2-methylthiazol-4-yl)acetate, which features a carboxylic ester that undergoes different reactions . The target compound is described as a versatile small molecule scaffold precisely for this reason .

Organic Synthesis Medicinal Chemistry Process Chemistry

Class-Level Evidence of Antimicrobial Potential Inferred from Thiazole Acetate Derivatives

While specific MIC data for (2-Methylthiazol-4-yl)methyl acetate is not available, class-level inference from a study on novel thiazole derivatives provides a relevant benchmark. In that study, several thiazole-based compounds demonstrated significant antibacterial activity, with MIC values ranging from 6.25 to 12.5 μg/mL against tested bacterial strains [1]. This data supports the potential of thiazole acetates as a class for antimicrobial development and highlights the importance of selecting the right thiazole scaffold. The target compound, with its unique 4-acetoxymethyl substitution, represents a specific entry point into this valuable chemical space.

Antimicrobial Research Antibacterial Antifungal

Optimal Application Scenarios for (2-Methylthiazol-4-yl)methyl acetate Based on Evidence


Medicinal Chemistry: Late-Stage Functionalization of Thiazole-Containing Leads

Given its role as a protected alcohol building block, (2-Methylthiazol-4-yl)methyl acetate is ideally suited for late-stage functionalization in medicinal chemistry programs. The acetoxymethyl group can be carried through several synthetic steps and then deprotected to install a free hydroxyl group, enabling the introduction of diverse pharmacophores or facilitating conjugation to targeting ligands . This strategy is particularly valuable when optimizing a lead compound's solubility, metabolic stability, or target engagement.

Pharmaceutical Process Development: Scalable Intermediate for API Synthesis

The availability of (2-Methylthiazol-4-yl)methyl acetate in high purity (≥95%) from multiple commercial sources, along with its stable storage profile, makes it a reliable intermediate for process chemistry and Active Pharmaceutical Ingredient (API) synthesis . Its defined structure and well-understood chemical properties (e.g., predicted boiling point of 238.1 °C, density of 1.212 g/cm³) facilitate process optimization, impurity control, and quality-by-design (QbD) approaches in a regulated environment .

Agrochemical Research: Synthesis of Novel Fungicides or Herbicides

The established antimicrobial potential of the thiazole class, as evidenced by MIC values in the low μg/mL range for related analogs, supports the exploration of (2-Methylthiazol-4-yl)methyl acetate as a building block for novel agrochemicals [1]. Its acetoxymethyl handle allows for the installation of additional functional groups required for target site penetration or environmental stability, making it a strategic starting material for the discovery of next-generation fungicides or herbicides.

Academic Research: Probing Structure-Activity Relationships (SAR) of Thiazole-Based Bioactives

For academic groups investigating the SAR of thiazole-containing compounds, (2-Methylthiazol-4-yl)methyl acetate offers a well-defined, commercially available starting point. Its unique substitution pattern allows researchers to systematically explore the effect of the 4-position ester on biological activity, comparing it directly to analogs like methyl 2-(2-methylthiazol-4-yl)acetate or ethyl 2-(2-methylthiazol-4-yl)acetate [2]. This enables the generation of robust SAR data that can inform drug discovery and chemical biology projects.

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